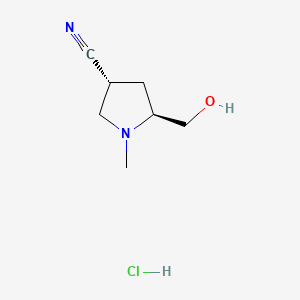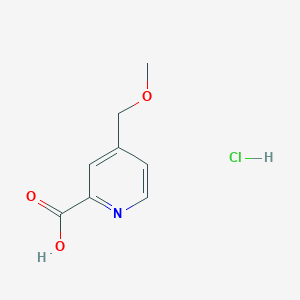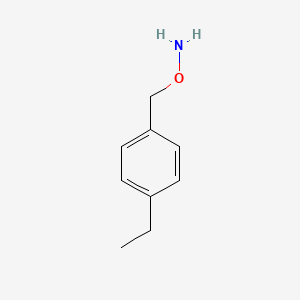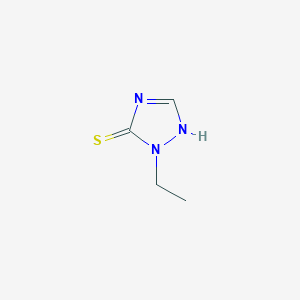![molecular formula C8H10FNO2 B13601012 4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
4-[1-(Aminooxy)ethyl]-3-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(Aminooxy)ethyl]-3-fluorophenol is a chemical compound that features a phenol group substituted with a fluorine atom and an aminooxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminooxy)ethyl]-3-fluorophenol can be achieved through several methods. One common approach involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by the deprotection of the aminooxy group . This method provides a high overall yield and is a convenient alternative to the well-known reaction of N-hydroxyphthalimide with alcohols under Mitsunobu conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(Aminooxy)ethyl]-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminooxy group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[1-(Aminooxy)ethyl]-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[1-(Aminooxy)ethyl]-3-fluorophenol involves its ability to form stable oximes with carbonyl-containing compounds. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. The molecular targets and pathways involved include enzymes in amino acid metabolism and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminooxy-3-aminopropane: Another aminooxy compound with similar inhibitory properties.
α-Difluoromethylornithine: A well-known enzyme inhibitor used in similar applications.
Uniqueness
4-[1-(Aminooxy)ethyl]-3-fluorophenol is unique due to the presence of both a fluorine atom and an aminooxyethyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H10FNO2 |
|---|---|
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
4-(1-aminooxyethyl)-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c1-5(12-10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3 |
Clave InChI |
ZMWCBINVUKLMSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)O)F)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)







